molecular formula C9H18N2 B3017254 1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine CAS No. 496908-98-6

1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine

Número de catálogo B3017254
Número CAS: 496908-98-6
Peso molecular: 154.257
Clave InChI: FLXGTEGDUVYSEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine” seems to be a derivative of the 5-azaspiro[2.4]heptane structure. This structure is found in several pharmaceutical compounds, including sitafloxacin . Sitafloxacin is a broad-spectrum quinolone antibacterial agent developed by Daiichi Sankyo, used for treating serious intractable infectious diseases .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the synthesis of (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate, an intermediate of sitafloxacin, involves the use of easily obtainable raw materials and a simple process .


Molecular Structure Analysis

The molecular structure of these compounds typically involves a spirocyclic intermediate. For example, sitafloxacin has a spirocyclic intermediate in its structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can include a Curtius rearrangement reaction and a Hofmann degradation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, the compound tert-butyl (7S)-5-benzyl-5-azaspiro [2.4]hept-7-ylcarbamate has a molecular weight of 302.41 and is soluble .

Aplicaciones Científicas De Investigación

Antibacterial Agents

1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine and its derivatives have been studied for their potential as antibacterial agents. For instance, Kimura et al. (1994) synthesized a series of novel chiral quinolones incorporating the 5-azaspiro[2.4]heptane moiety, which exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria (Kimura et al., 1994). Similarly, Odagiri et al. (2013) designed and synthesized novel quinolines with a 7-amino-5-azaspiro[2.4]heptan-5-yl unit, demonstrating significant antibacterial activity against respiratory pathogens (Odagiri et al., 2013).

JAK1 Selective Inhibitor

Chough et al. (2018) explored the use of a derivative of 5-azaspiro[2.4]heptan-7-amine as a core scaffold to develop JAK1 selective inhibitors. The study identified a potent compound with significant selectivity over JAK2, demonstrating the versatility of the 5-azaspiro[2.4]heptane scaffold in the development of targeted inhibitors (Chough et al., 2018).

Dopamine D3 Receptor Antagonists

Micheli et al. (2016) described the development of a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes with high affinity and selectivity at the dopamine D3 receptor. These compounds also displayed favorable pharmacokinetic properties, highlighting their potential in neuropharmacology (Micheli et al., 2016).

Drug Discovery Building Blocks

Guerot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, emphasizing their utility as building blocks in drug discovery. The study highlighted efficient synthesis methods, making these compounds accessible for library or individual preparation in drug development (Guerot et al., 2011).

Diversity-Oriented Synthesis

Wipf et al. (2004) conducted a study on the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes. This research demonstrated the potential of these compounds in generating a wide array of functionalized heterocyclic scaffolds, crucial for drug discovery (Wipf et al., 2004).

Neurokinin-1 Receptor Antagonist

Harrison et al. (2001) explored a compound structurally related to this compound, demonstrating its efficacy as a neurokinin-1 receptor antagonist with potential applications in emesis and depression treatment (Harrison et al., 2001).

Mecanismo De Acción

While the mechanism of action for “1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine” is not specifically known, related compounds such as sitafloxacin have broad-spectrum antibacterial effects . They have antibacterial activity on gram-negative bacteria, strong antibacterial activity on gram-positive bacteria, and also have good antibacterial effect on a plurality of clinically common fluoroquinolone-resistant strains .

Safety and Hazards

The safety and hazards associated with these compounds can also vary. For example, the compound tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Propiedades

IUPAC Name

1-(5-azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11(2)6-8-5-10-7-9(8)3-4-9/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXGTEGDUVYSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

496908-98-6
Record name ({5-azaspiro[2.4]heptan-7-yl}methyl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.